1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

Catalog No.
S3535269
CAS No.
1844064-91-0
M.F
C9H8Br2O
M. Wt
291.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

CAS Number

1844064-91-0

Product Name

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone

IUPAC Name

1-[4-bromo-3-(bromomethyl)phenyl]ethanone

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

InChI

InChI=1S/C9H8Br2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,5H2,1H3

InChI Key

MZBSTXFRZOCIMJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)CBr

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is a chemical compound characterized by its molecular formula C9H8Br2OC_9H_8Br_2O and a molecular weight of 291.97 g/mol. It features two bromine atoms and an ethanone functional group, which contributes to its reactivity and potential applications in various fields. The compound is typically synthesized through bromination reactions, leading to specific substitution patterns on the phenyl ring, which influence its chemical behavior and biological activity .

  • Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution, allowing for the introduction of other functional groups.
  • Oxidation Reactions: The ethanone moiety can be oxidized to produce carboxylic acids or other derivatives under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride or sodium borohydride .

These reactions are facilitated by various reagents and conditions, including solvents like dichloromethane and catalysts such as palladium on carbon.

The biological activity of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone is notable for its potential roles in enzyme inhibition and protein-ligand interactions. The compound's ability to form covalent bonds with biological molecules allows it to modify their structure and function, making it a candidate for research in medicinal chemistry .

Mechanism of Action

The mechanism involves the interaction of the bromomethyl group with nucleophilic sites on proteins, leading to structural modifications that can affect enzymatic activity and other biological processes .

The synthesis of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone typically involves the bromination of 3-methylacetophenone. Key steps include:

  • Bromination: Using bromine as a reagent in a suitable solvent (e.g., acetic acid) under controlled temperature conditions.
  • Purification: Employing techniques such as recrystallization or chromatography to enhance yield and purity.

Industrial methods may utilize continuous flow reactors for efficiency .

1-[4-Bromo-3-(bromomethyl)phenyl]ethanone finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Biological Studies: Used in research focused on enzyme inhibition and protein interactions.
  • Material Science: Contributes to the development of specialty chemicals with tailored properties .

Several compounds share structural similarities with 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone:

Compound NameCAS NumberSimilarity Score
1-(4-Bromo-3-methylphenyl)ethanone37074-40-10.93
3-Bromo-4-bromomethylacetophenone40180-80-10.91
5-Bromo-3,4-dihydronaphthalen-1(2H)-one68449-30-90.91
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one1273597-02-60.91
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one90772-52-40.91

Uniqueness

The uniqueness of 1-[4-Bromo-3-(bromomethyl)phenyl]ethanone lies in its specific substitution pattern that imparts distinct chemical and physical properties, making it particularly suitable for applications in organic synthesis and biological research .

Regioselective Bromination Strategies in Acetophenone Derivatives

Regioselective bromination of acetophenone derivatives is critical for introducing halogen atoms at specific positions without undesired side reactions. For 1-[4-bromo-3-(bromomethyl)phenyl]ethanone, two bromine atoms must be installed: one at the para-position relative to the acetyl group and another as a bromomethyl substituent at the meta-position.

Electrophilic Aromatic Substitution vs. Side-Chain Halogenation

Bromination of acetophenones can occur via two pathways:

  • Electrophilic aromatic substitution (EAS) at the ring’s meta- or para-positions.
  • α-Bromination at the acetyl group’s methyl position.

The choice between these pathways depends on reaction conditions. For example, N-bromosuccinimide (NBS) in acidic media (e.g., p-toluenesulfonic acid) promotes nuclear bromination, yielding meta-bromo derivatives. Conversely, radical-initiated bromination using azobisisobutyronitrile (AIBN) in acetonitrile favors side-chain bromination, as demonstrated in the synthesis of 1-(4-(bromomethyl)phenyl)ethanone.

Directing Group Effects

The acetyl group in acetophenone acts as a meta-directing group during EAS. However, under radical conditions, the methyl group adjacent to the carbonyl becomes the target. For instance, 4′-methylacetophenone undergoes bromomethylation via NBS and AIBN, producing 1-(4-(bromomethyl)phenyl)ethanone in 95% yield. Subsequent bromination at the para-position requires careful optimization to avoid overhalogenation.

Catalytic Systems for Sequential Halogenation Reactions

Sequential halogenation demands catalysts that enhance selectivity and reduce side reactions.

Acidic vs. Neutral Alumina Catalysts

Aluminum oxide (Al₂O₃) plays a pivotal role in modulating bromination sites:

  • Acidic Al₂O₃ in methanol promotes α-bromination of acetophenones, achieving 89% yield for α-bromoacetophenone.
  • Neutral Al₂O₃ in acetonitrile shifts selectivity toward nuclear bromination, ideal for introducing the para-bromo group.

This dichotomy enables a two-step strategy:

  • Side-chain bromination using acidic Al₂O₃ to install the bromomethyl group.
  • Nuclear bromination with neutral Al₂O₃ to introduce the para-bromo substituent.

Recyclability of Catalytic Systems

A key advantage of Al₂O₃ is its reusability. Acidic Al₂O₃ retains 86% activity after three cycles, making it cost-effective for large-scale synthesis.

Solvent-Mediated Control of Para-Substitution Patterns

Solvents influence reaction kinetics and selectivity by stabilizing intermediates or altering transition states.

Protic vs. Aprotic Solvents

  • Methanol facilitates α-bromination by stabilizing enol intermediates through hydrogen bonding.
  • Acetonitrile, a polar aprotic solvent, enhances electrophilic bromination at the aromatic ring by stabilizing bromonium ions.

Case Study: Sequential Bromination in Acetonitrile

A synthesis route for 1-[4-bromo-3-(bromomethyl)phenyl]ethanone might involve:

  • Bromomethylation: Treating 4-methylacetophenone with NBS/AIBN in acetonitrile at 95°C to yield 1-(4-(bromomethyl)phenyl)ethanone.
  • Nuclear Bromination: Reacting the intermediate with NBS and neutral Al₂O₃ in acetonitrile to install the para-bromo group.

This solvent-mediated approach achieves >80% combined yield while minimizing di- or tri-brominated byproducts.

XLogP3

2.9

Dates

Modify: 2023-07-26

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